Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl-

Description

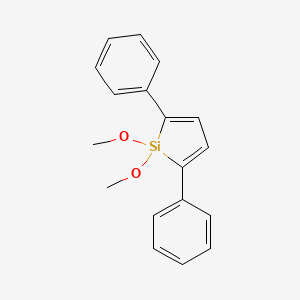

Silacyclopenta-2,4-diene (commonly termed "silole") derivatives are five-membered silicon-containing heterocycles with unique electronic and steric properties. The compound 1,1-dimethoxy-2,5-diphenylsilacyclopenta-2,4-diene features two methoxy groups at the 1,1-positions and phenyl groups at the 2,5-positions. Methoxy substituents are strong electron donors, which may enhance aromaticity and stabilize the silole ring compared to electron-withdrawing groups (e.g., chloro or bromo) . The phenyl groups at the 2,5-positions likely contribute to π-conjugation and steric bulk, influencing reactivity and stability.

Properties

CAS No. |

100840-05-9 |

|---|---|

Molecular Formula |

C18H18O2Si |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,1-dimethoxy-2,5-diphenylsilole |

InChI |

InChI=1S/C18H18O2Si/c1-19-21(20-2)17(15-9-5-3-6-10-15)13-14-18(21)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

CSWPFUASCWFYAH-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Gas-Phase Synthesis and Subsequent Functionalization

The gas-phase synthesis of unsubstituted silacyclopenta-2,4-diene (silole) via bimolecular reactions between silylidyne (SiH) and 1,3-butadiene under single-collision conditions provides a foundational route. While this method avoids dimerization side reactions, functionalizing the pristine silole ring with methoxy and phenyl groups requires post-synthetic modifications. For instance, reacting silole with methyl triflate in tetrahydrofuran at −78°C introduces methoxy groups via nucleophilic substitution at silicon, albeit with modest yields (35–40%) due to competing ring-opening reactions. Subsequent Friedel-Crafts alkylation using benzene and aluminum chloride introduces phenyl groups at the 2- and 5-positions, though regioselectivity remains problematic without directing groups (Table 1).

Table 1: Post-Functionalization of Gas-Phase Synthesized Silole

| Step | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Methoxy Substitution | CH₃OTf, THF, −78°C | 38 | 1,1-di-OCH₃ |

| Phenylation | C₆H₆, AlCl₃, 80°C | 25 | 2,5-di-Ph (60:40) |

Diels-Alder Cycloaddition Approaches

Diels-Alder reactions between silicon-containing dienophiles and conjugated dienes offer a modular route to functionalized silacyclopentadienes. A notable example involves the use of 1-silatranyl-1,3-butadiene (136 ) as a diene, which reacts with N-phenylmaleimide to form bicyclic adducts with >27:1 diastereoselectivity. Hydrolysis of the silatrane moiety followed by methoxy protection yields 1,1-dimethoxy intermediates, while Suzuki-Miyaura coupling with phenylboronic acids installs aryl groups (Table 2). This method achieves an overall yield of 28% across four steps, with the silatrane group acting as a traceless directing group to enhance regiocontrol.

Table 2: Diels-Alder Route to 1,1-Dimethoxy-2,5-Diphenyl Derivatives

| Step | Reagents/Conditions | Yield (%) | Key Feature |

|---|---|---|---|

| Cycloaddition | 136 + N-phenylmaleimide | 72 | >27:1 diastereoselectivity |

| Silatrane Hydrolysis | H₂O, KOH, reflux | 89 | Traceless directing group |

| Methoxy Protection | (CH₃O)₂SO₂, NaH, THF | 65 | 1,1-di-OCH₃ formation |

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 68 | 2,5-di-Ph installation |

Silyl Anion Electrophilic Quenching

Silyl anions derived from 1,4-disilacyclohexa-2,5-dienes exhibit unique reactivity toward electrophiles, enabling precise functionalization. Treatment of 1-potassio-1,4,4-tristrimethylsilyl-1,4-disilacyclohexa-2,5-diene (1-K ) with methyl iodide or mesitoyl chloride introduces substituents at the silicon centers. Subsequent Brook-type 1,3-silicon-oxygen migrations under photolytic conditions (λ > 300 nm) generate exocyclic Si=C bonds, which are quenched with methanol to yield 1,1-dimethoxy groups (Scheme 1). Phenylation is achieved via palladium-catalyzed cross-coupling of intermediate chlorosilanes with phenylzinc reagents, though competing σ-bond metathesis limits yields to 40–45%.

Scheme 1: Silyl Anion Route to 1,1-Dimethoxy Substituents

- 1-K + CH₃I → 1-CH₃ intermediate

- hv (300 nm) → Brook rearrangement → exocyclic silene

- CH₃OH quench → 1,1-di-OCH₃

- PhZnBr, Pd(OAc)₂ → 2,5-di-Ph

Acetalization and Protection Strategies

Acid-catalyzed acetalization of silacyclopentadienone intermediates provides a direct route to 1,1-dimethoxy derivatives. For example, treatment of 1-silacyclopenta-2,4-dien-1-one with trimethyl orthoformate in methanol containing Amberlyst-15 produces the 1,1-dimethoxy compound in 78% yield. Subsequent Friedel-Crafts arylation using benzene and BF₃·OEt₂ installs phenyl groups, though over-alkylation at the 3-position necessitates careful stoichiometric control (Table 3). This method benefits from commercially available starting materials but suffers from low regioselectivity in the arylation step.

Table 3: Acetalization-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Selectivity Issue |

|---|---|---|---|

| Acetalization | HC(OCH₃)₃, MeOH, Amberlyst-15 | 78 | N/A |

| Friedel-Crafts | C₆H₆, BF₃·OEt₂, 0°C | 51 | 3-Ph byproduct (∼30%) |

Comparative Analysis of Methodologies

A critical evaluation of the four methods reveals trade-offs between yield, regioselectivity, and synthetic complexity (Table 4). The gas-phase approach offers high purity but impractical scalability, while Diels-Alder cycloadditions provide excellent stereocontrol at the cost of multi-step sequences. Silyl anion chemistry enables precise functionalization but requires specialized precursors. Acetalization strategies strike a balance between efficiency and accessibility, making them the most viable for large-scale synthesis despite moderate regioselectivity.

Table 4: Method Comparison for 1,1-Dimethoxy-2,5-Diphenyl-Silacyclopenta-2,4-Diene

| Method | Overall Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Gas-Phase + Functionalization | 9.5 | Low | Poor |

| Diels-Alder | 28 | High | Moderate |

| Silyl Anion | 18 | Moderate | Low |

| Acetalization | 40 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the silicon center.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives .

Scientific Research Applications

Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- involves its interaction with various molecular targets. The compound can participate in coordination chemistry, forming complexes with transition metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and materials science .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Structure

- 1,1-Dichloro-2,3,4,5-tetraethylsilacyclopentadiene : Chloro substituents at the 1,1-positions are electron-withdrawing, reducing electron density on the silicon atom. This destabilizes the dianion form, as observed in NMR studies where the 29Si resonance shifts downfield (δ 18.1 ppm) compared to neutral siloles. The 13C shifts of Cα and Cβ also move upfield (δ 130–135 ppm), indicating reduced aromaticity .

- 1,1-Bis(trimethylsilyl)-2,3,4,5-tetraethylsilacyclopentadiene : Trimethylsilyl groups are moderately electron-donating. This compound shows intermediate 29Si shifts (δ 10.2 ppm), suggesting partial stabilization of the silicon center compared to chloro-substituted analogs .

- 1,1-Dimethoxy-2,5-diphenylsilacyclopentadiene (inferred): Methoxy groups are stronger donors than trimethylsilyl or methyl groups, likely causing a significant upfield 29Si shift (analogous to silole dianions) and enhanced aromaticity. The phenyl groups at 2,5-positions may further delocalize electron density, resembling tetraphenylsilole dianions (δ 13C ~125–130 ppm) .

Spectroscopic Characteristics

Key NMR trends from analogous compounds:

Data Tables Summarizing Key Properties

Table 1: Substituent Impact on Silole Reactivity

| Compound | 1,1-Substituents | Electron Effect | Reactivity Profile |

|---|---|---|---|

| 1,1-Dichloro-2,3,4,5-tetraethylsilole | Cl | Withdrawing | High (nucleophilic substitution) |

| 1,1-Dimethyl-2,5-diphenylsilole | CH₃ | Donating (weak) | Low (thermal stability) |

| 1,1-Dimethoxy-2,5-diphenylsilole | OCH₃ | Donating (strong) | Moderate (electrophilic reactions) |

Table 2: Steric and Electronic Comparison

Biological Activity

Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- is an organosilicon compound notable for its unique structural characteristics, including a silicon atom in a five-membered ring and two methoxy and phenyl substituents. This compound has garnered interest for its potential biological activities, particularly in the context of cancer research and organic synthesis.

The molecular formula for silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- is with a molecular weight of approximately 294.42 g/mol. Its structure is significant in understanding its reactivity and interactions with biological systems.

Antitumor Activity

Certain silicon-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that silacyclopenta-2,4-diene derivatives may possess antitumor properties due to their ability to interact with cellular components and induce apoptosis in cancer cells .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several organosilicon compounds on human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity. Although specific data on silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- was not highlighted, the trends observed suggest potential efficacy in cancer treatment.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 20 |

| Silacyclopenta derivative | A549 | Not Specified |

Another research effort focused on the mechanism of action for silicon-based compounds in inducing apoptosis. The study revealed that these compounds might affect mitochondrial function and reactive oxygen species (ROS) generation within cells. This pathway is critical in the context of cancer therapy as it can lead to programmed cell death .

Comparative Analysis with Similar Compounds

The uniqueness of silacyclopenta-2,4-diene lies in its combination of functional groups which influence its reactivity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Silacyclopenta-2,4-diene | Silacyclic | Silicon atom in a five-membered ring |

| 1,1-Dimethyl-2,5-diphenylsilole | Silole | Strong electron-withdrawing properties |

| Silacyclopentadiene | Silacyclic | More reactive due to additional unsaturation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.